8-Bromonaphthalen-1-ol: Peri-Substituted Scaffold for Heterocyclic Synthesis and Ligand Design
8-Bromonaphthalen-1-ol: Peri-Substituted Scaffold for Heterocyclic Synthesis and Ligand Design
The following technical guide details the chemical properties, synthesis, and reactivity of 8-Bromonaphthalen-1-ol .
Executive Summary
8-Bromonaphthalen-1-ol (CAS: 62456-32-0) represents a specialized class of peri-substituted naphthalenes where the hydroxyl and bromo functional groups occupy the 1 and 8 positions, respectively.[1] This geometric proximity (approx.[2] 2.5 Å) creates a unique steric and electronic environment known as the "peri-effect," facilitating non-covalent intramolecular interactions and enabling rapid cyclization pathways.[2]
Primarily utilized as a high-value intermediate in the synthesis of naphtho[1,8-bc]pyrans and P,O-type ligands, this compound serves as a critical scaffold in the development of photochromic materials and atropisomeric catalysts.[2] Its dual functionality—an acidic phenol and an electrophilic aryl bromide—allows for orthogonal functionalization strategies in drug discovery, particularly for CCR8 antagonists and antimicrobial agents.[2]
Part 1: Structural Architecture & Physical Characteristics[2]
The Peri-Interaction
Unlike ortho-substituted benzenes, the 1,8-disubstituted naphthalene scaffold forces substituents into a parallel orientation.[2] In 8-bromonaphthalen-1-ol, this results in a strong intramolecular hydrogen bond between the phenolic proton and the bromine lone pairs (
Physical Properties Table
| Property | Data | Note |
| CAS Number | 62456-32-0 | |
| Formula | C | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Melting Point | 120 – 122 °C | [Ref 1] |
| Solubility | DCM, EtOAc, THF, Toluene | Poor in water/hexanes |
| Acidity (pKa) | ~8.5 (Predicted) | Enhanced by Br-substitution |
Part 2: Synthetic Pathways[2][3][4][5][6]
The synthesis of 8-bromonaphthalen-1-ol is non-trivial due to the difficulty of directing electrophilic bromination to the 8-position of 1-naphthol (which favors 2- or 4-substitution). The most reliable routes rely on desymmetrization of 1,8-dibromonaphthalene or deprotection of 1-bromo-8-methoxynaphthalene.
Primary Route: Demethylation of 1-Bromo-8-methoxynaphthalene
This method is preferred for laboratory-scale preparation due to high yields and mild conditions. The methoxy precursor is typically accessed via lithiation of 1,8-dibromonaphthalene followed by methylation.[2]
Reaction Scheme:
Alternative Route: Peri-Lithiation Strategy
For ab initio synthesis starting from 1-bromonaphthalene:
-
Dilithiation: Treatment with
-BuLi generates 1,8-dilithionaphthalene.[2] -
Desymmetrization: Controlled quenching with an electrophilic oxygen source (e.g., borate ester followed by oxidation) and a bromine source is theoretically possible but operationally difficult due to polymerization risks.[2] Therefore, the 1,8-dibromonaphthalene precursor is the standard starting point.[2]
Figure 1: Synthetic workflow from 1,8-dibromonaphthalene to the target alcohol.[2]
Part 3: Chemical Reactivity Profile
The core utility of 8-bromonaphthalen-1-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles":
-
Nucleophilic Phenol (C1-OH): Available for esterification, etherification, or directing C-H activation.[2]
-
Electrophilic Bromide (C8-Br): Available for metal-catalyzed cross-coupling or halogen-lithium exchange.[2]
Peri-Cyclization to Naphtho[1,8-bc]pyrans
This is the most significant reaction class for this scaffold.[2] Under Rhodium(III) or Ruthenium(II) catalysis, the phenol acts as a directing group to activate the C-H bond (or in this case, the C-Br bond is often used in Pd-catalysis, but Rh-catalysis typically utilizes the OH to direct ortho C-H activation; however, with the 8-Br present, the pathway changes).[2]
Specifically, Rh(III)-catalyzed oxidative annulation with alkynes yields naphtho[1,8-bc]pyrans.[2][4] The 8-bromo substituent can either be retained (if C-H activation occurs at C2) or involved in more complex cascade sequences if Pd is used to bridge the 1,8-positions.[2]
Cross-Coupling Reactions (Suzuki/Sonogashira)
The C8-Br bond is sterically hindered but reactive.
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields 1,8-diaryl naphthalenes , which are precursors to atropisomeric ligands.[2]
-
Sonogashira: Reaction with terminal alkynes yields 8-alkynyl-1-naphthols , which spontaneously cyclize to form naphthofurans or pyrans depending on the conditions.[2]
Figure 2: Divergent reactivity map showing coupling and cyclization pathways.
Part 4: Applications in Drug Discovery
CCR8 Antagonists
Research indicates that the naphthalene sulfonamide scaffold, often derived from 8-substituted naphthalenes, possesses potent antagonistic properties against the human CC chemokine receptor 8 (CCR8).[2] The 8-bromo group serves as a lipophilic anchor or a site for diversifying the "tail" region of the antagonist via cross-coupling [Ref 2].
"Proton Sponge" Analogs
While traditional proton sponges are diamines, 8-substituted naphthols are investigated for their ability to stabilize protons between the 1-OH and 8-substituent, providing models for strong intramolecular hydrogen bonding networks in biological systems.[2]
Part 5: Experimental Protocols
Protocol A: Demethylation of 1-Bromo-8-methoxynaphthalene
This protocol is adapted from standard aryl ether cleavage procedures [Ref 3].
-
Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1-bromo-8-methoxynaphthalene (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add Boron Tribromide (BBr
) (1.0 M in DCM, 1.2 equiv) dropwise via syringe over 10 minutes. Caution: BBr fumes vigorously in air.[2] -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours. Monitor by TLC (the phenol is more polar than the ether).[2]
-
Quench: Cool back to 0 °C and carefully quench with saturated NaHCO
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is an off-white solid.
Protocol B: General Pd-Catalyzed Suzuki Coupling
-
Reagents: 8-Bromonaphthalen-1-ol (1 equiv), Arylboronic acid (1.5 equiv), Pd(PPh
) (5 mol%), K CO (2 equiv).[2] -
Solvent: Toluene/Ethanol/Water (4:1:1).[2]
-
Conditions: Heat to 90 °C under inert atmosphere for 12 hours.
-
Note: The free phenol may require protection (e.g., as a MOM ether) if the boronic acid is sensitive or if catalyst poisoning is observed, though 1-naphthols often couple successfully without protection.[2]
Part 6: Safety & Handling
-
Hazards: 8-Bromonaphthalen-1-ol is an irritant to eyes, skin, and respiratory systems.[2]
-
BBr
Usage: Extremely corrosive and reacts violently with water. Use only in a fume hood with proper PPE.[2] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Phenols are prone to oxidation; appearance of a pink/brown hue indicates degradation.[2]
References
-
BenchChem. (n.d.).[2] 4-Bromonaphthalen-1-ol Physical Properties (Analogous Data). Retrieved from (Data extrapolated from isomer trends and Ref 3).[2]
-
De Jonghe, S., et al. (2020).[2][5] Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.[2][6] Link
-
University of Lodz. (n.d.).[2] Synthesis of 8-Bromo-1-naphthol via BBr3 Demethylation. Retrieved from [2]
-
Li, X., et al. (2018).[2][4] Construction of (Dihydro)naphtho[1,8-bc]pyrans via Rh(III)-Catalyzed Twofold C–H Activation.[2][4] ACS Catalysis.[2] Link[2]
-
Novak, I., et al. (2006).[2] (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate Crystal Structure. Acta Crystallographica.[2] Link
Sources
- 1. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-Dibromonaphthalene | 17135-74-9 [chemicalbook.com]
- 3. bip.uni.lodz.pl [bip.uni.lodz.pl]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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